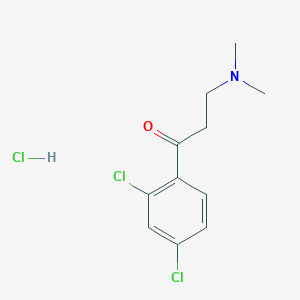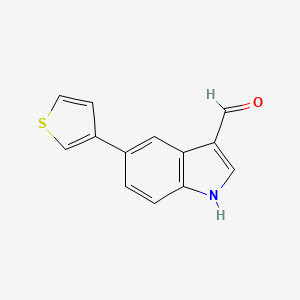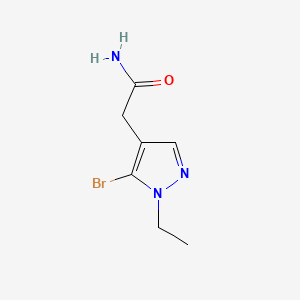
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and a difluoromethyl group at the 4-position on the nicotinonitrile ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide (TBAB) is often used as a catalyst in an aqueous medium to facilitate this reaction . The reaction conditions typically involve moderate temperatures and the use of environmentally friendly solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学研究应用
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of the amino, chloro, and difluoromethyl groups allows the compound to engage in various binding interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Amino-6-chloro-4-(trifluoromethyl)nicotinonitrile
- 2-Amino-6-chloro-4-(methyl)nicotinonitrile
- 2-Amino-6-chloro-4-(ethyl)nicotinonitrile
Uniqueness
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C7H4ClF2N3 |
|---|---|
分子量 |
203.57 g/mol |
IUPAC 名称 |
2-amino-6-chloro-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4(2-11)7(12)13-5/h1,6H,(H2,12,13) |
InChI 键 |
DCCAJSATHNEQCR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)N)C#N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)



![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)
![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)

![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)


